molecular formula C15H13BrN2 B8757352 1-Benzyl-3-(bromomethyl)-1H-indazole

1-Benzyl-3-(bromomethyl)-1H-indazole

Cat. No. B8757352
M. Wt: 301.18 g/mol
InChI Key: QATRVVZDAGSPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(bromomethyl)-1H-indazole is a useful research compound. Its molecular formula is C15H13BrN2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-(bromomethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(bromomethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-3-(bromomethyl)-1H-indazole

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

1-benzyl-3-(bromomethyl)indazole

InChI

InChI=1S/C15H13BrN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

QATRVVZDAGSPES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 550 mg (2.09 mmol, 1.3 equiv) of triphenylphosphine in 10 mL of acetonitrile at 0° C. is added 0.1 mL (1.93 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 383 mg (1.61 mmol) of (1-Benzyl-1H-indazol-3-yl) methanol, prepared as in Intermediate 15, in 5 mL of acetonitrile is added over 2 min. The resulting solution is stirred 1 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 5/1 as eluent afforded 305 mg of the title compound as a white solid: 1H NMR (CDCl3, 300 MHz) δ7.82 (d, 1H), 7.40-7.16 (m, 8H), 5.59 (s, 2H), 4.90 (s, 2H); Rf =0.75 in hexane/EtOAc 2/1.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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